![molecular formula C23H26N2O3 B281896 4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one acts as a negative allosteric modulator of mGluR5 by binding to a site distinct from the glutamate binding site. It reduces the receptor activation and downstream signaling, leading to the inhibition of excitatory neurotransmission and the modulation of various intracellular pathways.
Biochemical and Physiological Effects:
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one has been shown to affect various biochemical and physiological processes in the brain and other tissues. It can modulate the release and uptake of neurotransmitters such as glutamate, dopamine, and serotonin. It can also regulate the expression and function of ion channels, transporters, and enzymes involved in synaptic transmission and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one has several advantages as a research tool, including its high selectivity and potency, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects, its dependence on the experimental conditions and animal models used, and its limited translational relevance to human diseases.
Zukünftige Richtungen
There are several promising directions for future research on 4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one and mGluR5. These include the development of more selective and potent modulators of mGluR5, the investigation of the role of mGluR5 in neurodevelopmental disorders such as autism and schizophrenia, the exploration of the therapeutic potential of mGluR5 modulators in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the identification of new signaling pathways and targets downstream of mGluR5.
Synthesemethoden
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 2-acetyl-4-methylchromen-7-ol with 1-(2-methylphenyl)piperazine, followed by the reaction with 2-bromoethyl ether. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one has been widely used as a research tool to investigate the function of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, drug addiction, and neuroinflammation.
Eigenschaften
Molekularformel |
C23H26N2O3 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-methyl-7-[2-[4-(2-methylphenyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C23H26N2O3/c1-17-5-3-4-6-21(17)25-11-9-24(10-12-25)13-14-27-19-7-8-20-18(2)15-23(26)28-22(20)16-19/h3-8,15-16H,9-14H2,1-2H3 |
InChI-Schlüssel |
VDPVUHFMSBZLCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



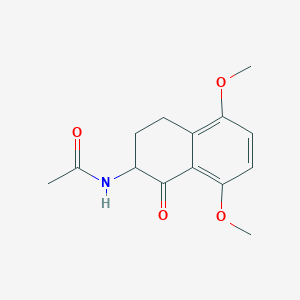
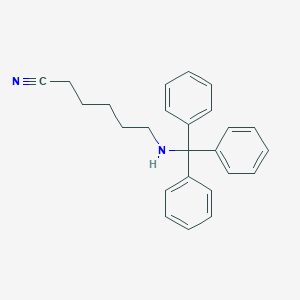
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
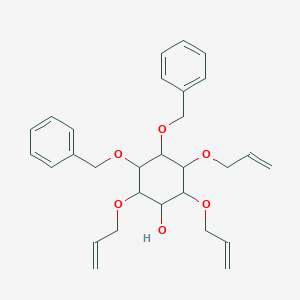
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
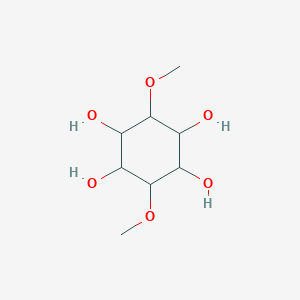
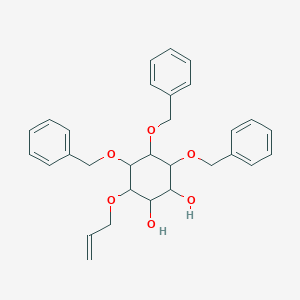
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)
